1-(Piperidin-4-yl)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one and related derivatives involves various synthetic routes tailored to enhance specific pharmacological activities. One notable method for synthesizing related compounds involves a multi-step reaction process that yields products with significant antiarrhythmic and antihypertensive activities, highlighting the compound's potential for therapeutic use (Malawska et al., 2002). Another approach described the efficient synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the versatility and adaptability of synthetic methods for producing these compounds (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-4-yl)pyrrolidin-2-one is characterized by its conformational rigidity, which plays a crucial role in its biological activity. Studies involving X-ray crystallography and NMR spectroscopy provide detailed insights into its structural features, contributing to a better understanding of its interaction with biological targets.
Chemical Reactions and Properties
1-(Piperidin-4-yl)pyrrolidin-2-one participates in various chemical reactions, forming a basis for the synthesis of more complex molecules with potential medicinal properties. These reactions include, but are not limited to, Mannich reactions, nucleophilic substitutions, and cyclization processes, which are fundamental in the synthesis of novel compounds (Zamudio-Medina et al., 2018).
Scientific Research Applications
Anticancer Applications : One derivative, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is a significant intermediate in the development of small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).
Lead-Oriented Synthesis : Derivatives such as 1-(pyrrolidin-2-yl)-1H-pyrazoles, synthesized through a two-step method, are valuable in the lead-oriented synthesis of compound libraries, particularly for pharmaceutical research (Zhersh, Karpenko, Ripenko, Tolmachev, & Grygorenko, 2013).
Larvicidal and Antimicrobial Activities : A derivative, 1-(quinolin-3-yl) pyrrolidin-2-ol, has demonstrated larvicidal activity against mosquito species and potential for use in vector control (Suresh, Padusha, & Raja, 2016). Additionally, certain derivatives show strong antimicrobial activity against bacterial and fungal strains (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Cardiovascular Applications : Derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety display significant antiarrhythmic and antihypertensive activities, indicating potential use in cardiovascular therapeutics (Malawska et al., 2002).
CGRP Receptor Antagonism : The structure 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is found in over 1000 unique CGRP receptor antagonists, making it a critical component in migraine treatment research (Leahy et al., 2012).
Corrosion Inhibition : The compound 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea has been identified as a cost-effective corrosion inhibitor for mild steel surfaces in acidic environments, highlighting its application in materials science (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Fungicidal and Antiviral Activities : Some synthesized derivatives of 1-(Piperidin-4-yl)pyrrolidin-2-one have shown promising fungicidal and antiviral activities, particularly against tobacco mosaic virus, suggesting their potential in plant protection and virology (Li et al., 2015).
properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNMBJRWFCCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592714 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)pyrrolidin-2-one | |
CAS RN |
91596-61-1 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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